(R)-Oxiracetam

説明

(R)-Oxiracetam is a nootropic drug. It has been shown to improve cognition and memory.

生物活性

(R)-Oxiracetam, a racemic compound belonging to the racetam family, is known for its potential cognitive-enhancing properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Oxiracetam

Oxiracetam is a nootropic agent primarily used in the treatment of cognitive decline and neurodegenerative diseases. It exists as two enantiomers: (S)-oxiracetam and this compound, with varying degrees of biological activity. Research has shown that (S)-oxiracetam exhibits more pronounced neuroprotective and cognitive-enhancing effects compared to its (R) counterpart.

The biological activity of this compound includes several mechanisms:

- Neuroprotection : Studies indicate that this compound offers neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. It has been shown to prevent the activation of microglial cells and decrease the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in BV2 microglial cells exposed to amyloid β (Aβ) .

- Cytotoxicity : Research indicates that this compound does not exhibit significant cytotoxic effects on BV2 or HT22 cells even at high concentrations, suggesting a favorable safety profile .

- Cognitive Enhancement : While the primary cognitive-enhancing effects are attributed to (S)-oxiracetam, some studies suggest that this compound may still contribute to cognitive function improvements under specific conditions .

Case Studies and Clinical Trials

- Neuroprotective Effects : A study demonstrated that this compound could protect HT22 hippocampal cells from indirect toxicity mediated by Aβ-treated BV2 cell-conditioned medium, indicating its role in mitigating neurodegeneration .

- Cognitive Impairment : In a clinical trial involving patients with vascular cognitive impairment, oxiracetam showed modest efficacy in preventing cognitive decline. However, the specific contributions of this compound were not distinctly highlighted .

- Combination Therapy : Research on nerve growth factor (NGF) combined with oxiracetam indicated improved outcomes in treating hypertensive cerebral hemorrhage, suggesting potential synergistic effects when used alongside other therapeutic agents .

Comparative Efficacy of Enantiomers

The efficacy of this compound compared to (S)-oxiracetam is critical for understanding its biological activity:

| Parameter | (S)-Oxiracetam | This compound |

|---|---|---|

| Neuroprotective Effects | Significant reduction in Aβ-induced damage | Minimal protective effects observed |

| Cognitive Enhancement | Improved learning and memory in animal models | Limited evidence for cognitive benefits |

| Cytotoxicity | Not cytotoxic at tested concentrations | Not cytotoxic at tested concentrations |

特性

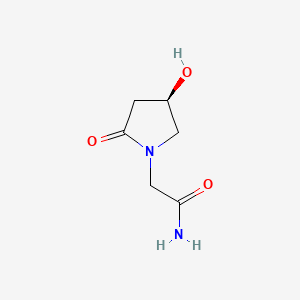

IUPAC Name |

2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLAQQPQKRMGSS-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN(C1=O)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218414 | |

| Record name | 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68252-28-8 | |

| Record name | (4R)-4-Hydroxy-2-oxo-1-pyrrolidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68252-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the pharmacokinetic differences between (S)-oxiracetam and (R)-oxiracetam?

A: Research indicates significant pharmacokinetic differences between the two enantiomers. Studies in rats show that after oral administration, the concentration of (S)-oxiracetam in plasma is significantly higher than that of this compound at early time points []. This suggests (S)-oxiracetam might be absorbed more rapidly. Additionally, the area under the curve (AUC) and maximum concentration (Cmax) were significantly greater for (S)-oxiracetam, implying higher overall exposure compared to this compound []. Similar results were observed in beagle dogs, where (S)-oxiracetam exhibited higher plasma concentrations at specific time points and a tendency towards higher AUC compared to this compound []. These findings highlight the stereoselective absorption of oxiracetam enantiomers, potentially influencing their pharmacological effects.

Q2: How is this compound synthesized?

A: A novel method for synthesizing this compound utilizes (R)-4-halo-3-hydroxyl-ethyl butyrate and glycine ethyl ester hydrochloride as starting materials []. This approach involves dissociating glycine ethyl ester hydrochloride with diethyl ether and ammonia into glycine ethyl ester before the reaction, enhancing efficiency and reducing the required amount of materials. This method offers advantages such as cost-effectiveness, environmental friendliness, and a high yield of this compound (up to 33%), making it suitable for large-scale industrial production [].

Q3: Are there specific analytical methods for separating and quantifying this compound and (S)-oxiracetam?

A: Yes, chiral separation techniques are crucial for distinguishing and analyzing the individual enantiomers of oxiracetam. One such method employs high-performance liquid chromatography (HPLC) with a polysaccharide chiral stationary phase []. This technique allows for the separation and quantification of this compound and (S)-oxiracetam, enabling researchers to study their individual properties and pharmacokinetic profiles []. Another study describes a validated chiral UPLC-MS/MS method for quantifying both enantiomers in human plasma, urine, and feces, highlighting its application in a phase-I clinical pharmacokinetic study [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。